Cas no 324779-63-7 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide)
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide
- 324779-63-7
- F0442-0027
- AKOS000807077
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
-
- Inchi: 1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3
- InChI Key: BBFOIHDBKDUFMC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(NCC1=CC=C2C(=C1)OCO2)(=O)=O
Computed Properties
- Exact Mass: 350.05725734g/mol
- Monoisotopic Mass: 350.05725734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 119Ų
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0442-0027-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |
324779-63-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0442-0027-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |
324779-63-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0442-0027-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |
324779-63-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0442-0027-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |
324779-63-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide: A Comprehensive Overview
The compound N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide (CAS No. 324779-63-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a methyl group, and a sulfonamide functional group. The presence of these structural elements contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as inhibitors of various enzymes and receptors. The benzodioxole group in this compound is known for its electron-donating properties, which can enhance the stability and bioavailability of the molecule. Additionally, the 4-methyl and 3-nitro substituents on the benzene ring provide further modulation of electronic effects, making this compound a promising candidate for applications in medicinal chemistry.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the sulfonamide bond, which is critical for the compound's functionality.
In terms of chemical properties, this compound exhibits good solubility in polar solvents due to the presence of the sulfonamide group. Its stability under thermal and oxidative conditions has also been studied extensively. Experimental data indicate that the compound retains its integrity under moderate heating, making it suitable for use in high-throughput screening assays.
The application of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide extends beyond medicinal chemistry. Its unique structure makes it a valuable component in materials science, particularly in the development of advanced polymers and coatings. The sulfonamide group can act as a reactive site for polymerization, while the aromatic rings provide mechanical strength and thermal resistance to the resulting materials.
From an environmental perspective, researchers have investigated the biodegradability and eco-toxicity of this compound. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for safe disposal.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene
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